6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine is a complex organic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in various fields of research due to its potential biological activity and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine involves multiple steps. One of the key intermediates in the synthesis is 4,4-difluoropiperidine-1-carbonyl chloride. This intermediate can be prepared by reacting 4,4-difluoropiperidine with carbonyl chloride under controlled conditions . The final compound is obtained by coupling this intermediate with 9-methyl-9H-purine under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted piperidine derivatives .
Scientific Research Applications
6-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine-1-carbonyl chloride: An intermediate used in the synthesis of the target compound.
Piperidine derivatives: A broad class of compounds with similar structural features and biological activities
Uniqueness
6-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-9-methyl-9H-purine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a purine moiety makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H22F2N6O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(9-methylpurin-6-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H22F2N6O/c1-23-11-22-13-14(23)20-10-21-15(13)24-6-2-12(3-7-24)16(26)25-8-4-17(18,19)5-9-25/h10-12H,2-9H2,1H3 |
InChI Key |
LLCJGODDAVDIQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.